Hexachloroquinoxaline

Lipophilicity ADME profiling Partition coefficient

Hexachloroquinoxaline (2,3,5,6,7,8-hexachloroquinoxaline, molecular formula C₈Cl₆N₂, molecular weight 336.82 g·mol⁻¹) is the fully chlorinated derivative of the quinoxaline (benzopyrazine) scaffold, bearing chlorine substituents at all six available aromatic positions. This perchlorinated heterocycle is commercially available as a crystalline solid with a melting point of 200–202 °C and a purity specification of 98%.

Molecular Formula C8Cl6N2
Molecular Weight 336.8 g/mol
CAS No. 2958-88-5
Cat. No. B12087139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexachloroquinoxaline
CAS2958-88-5
Molecular FormulaC8Cl6N2
Molecular Weight336.8 g/mol
Structural Identifiers
SMILESC12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)N=C(C(=N2)Cl)Cl
InChIInChI=1S/C8Cl6N2/c9-1-2(10)4(12)6-5(3(1)11)15-7(13)8(14)16-6
InChIKeyATEQFBLOHPRUHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexachloroquinoxaline (CAS 2958-88-5): Perchlorinated Quinoxaline for Advanced Synthetic and Materials Chemistry


Hexachloroquinoxaline (2,3,5,6,7,8-hexachloroquinoxaline, molecular formula C₈Cl₆N₂, molecular weight 336.82 g·mol⁻¹) is the fully chlorinated derivative of the quinoxaline (benzopyrazine) scaffold, bearing chlorine substituents at all six available aromatic positions . This perchlorinated heterocycle is commercially available as a crystalline solid with a melting point of 200–202 °C and a purity specification of 98% . Its crystal structure, determined by single-crystal X-ray diffraction, reveals a nearly planar bicyclic framework exhibiting marked bond fixation of the naphthalene type . The compound occupies a unique position within the chloroquinoxaline series as the maximum chlorination congener, distinguishing it fundamentally from its less chlorinated analogs.

Why 2,3-Dichloro- or Tetrachloroquinoxaline Cannot Substitute for Hexachloroquinoxaline in Critical Applications


Within the chloroquinoxaline series, the degree and positional distribution of chlorine substitution exerts a non-linear influence on physicochemical properties and chemical reactivity that precludes casual interchange. Moving from 2,3-dichloroquinoxaline (2 Cl) to 2,3,6,7-tetrachloroquinoxaline (4 Cl) to hexachloroquinoxaline (6 Cl), each incremental chlorination produces a discrete jump in lipophilicity (LogP), melting point, and sublimation enthalpy, reflecting progressively stronger intermolecular halogen-bonding and van der Waals interactions in the solid state . Furthermore, only the fully chlorinated congener provides the requisite stoichiometry for exhaustive halogen-exchange fluorination to yield hexafluoroquinoxaline—a transformation that is stoichiometrically impossible with partially chlorinated analogs . The crystal packing and bond-length alternation pattern observed in hexachloroquinoxaline are structurally distinct from those of its less chlorinated counterparts, with direct implications for solid-state reactivity and materials applications . These differences mean that procurement decisions based on casual structural analogy rather than specific quantitative matching will result in failed syntheses, altered physicochemical profiles, or incompatible material properties.

Quantitative Differentiation Evidence: Hexachloroquinoxaline vs. 2,3-Dichloro-, 2,3,6,7-Tetrachloro-, and 5,6,7,8-Tetrachloroquinoxaline


LogP (Lipophilicity) Escalation Across the Chlorination Series: Hexachloroquinoxaline Achieves Maximum Octanol-Water Partitioning

Hexachloroquinoxaline exhibits a calculated LogP of 5.55, representing a substantial increase in lipophilicity relative to both 2,3-dichloroquinoxaline (LogP 2.48–2.94) and 2,3,6,7-tetrachloroquinoxaline (LogP 4.24–4.30) . This LogP escalation is non-linear with respect to chlorine count: the increment from 4 Cl to 6 Cl (ΔLogP ≈ +1.3) is larger than from 2 Cl to 4 Cl (ΔLogP ≈ +1.4 distributed over two additional Cl atoms, but contextually meaningful per chlorine added). The practical consequence is that hexachloroquinoxaline partitions approximately 300-fold more favorably into octanol than 2,3-dichloroquinoxaline (log difference ≈ 2.5 → factor ~316), and approximately 18-fold more favorably than 2,3,6,7-tetrachloroquinoxaline (log difference ≈ 1.25 → factor ~18).

Lipophilicity ADME profiling Partition coefficient

Melting Point and Thermal Stability: Hexachloroquinoxaline Crystallizes at a Higher Temperature than All Partially Chlorinated Analogs

The melting point of hexachloroquinoxaline is reported as 200–202 °C, which is significantly higher than the melting points of 2,3-dichloroquinoxaline (152–154 °C), 2,3,6,7-tetrachloroquinoxaline (174–176 °C), and 5,6,7,8-tetrachloroquinoxaline (Chlorquinox, 190 °C) . The progressive increase in melting point with chlorination degree (2 Cl → 4 Cl → 6 Cl) is consistent with stronger intermolecular halogen···halogen and Cl···π interactions in the crystal lattice. The 10 °C melting point advantage of hexachloroquinoxaline over 5,6,7,8-tetrachloroquinoxaline (the agrochemical Chlorquinox) is particularly notable given their identical core ring system, demonstrating that the additional chlorine atoms on the pyrazine ring contribute disproportionately to lattice stabilization.

Thermal stability Crystallinity Solid-state properties

Sublimation Enthalpy and Vapor Pressure: Quantitative Trend Demonstrates Hexachloroquinoxaline's Lower Volatility

Experimental Knudsen effusion measurements by Monte and Hillesheim (2000) established the standard molar enthalpies of sublimation for 2,3-dichloroquinoxaline (ΔsubH° = 93.1 ± 0.9 kJ·mol⁻¹ at 298.15 K) and 2,3,6,7-tetrachloroquinoxaline (ΔsubH° = 108.2 ± 1.9 kJ·mol⁻¹ at 298.15 K) . Although hexachloroquinoxaline was not included in that specific dataset, the linear correlation between sublimation enthalpy and sublimation temperature at p = 0.5 Pa established in the same study (ΔsubH° = 0.330·T₀.₅ Pa − 10.5, r = 0.989) enables extrapolation: the tetrachloro congener sublimes at T₀.₅ Pa = 340.3 K, while the higher melting point of hexachloroquinoxaline predicts a substantially higher sublimation temperature and correspondingly higher sublimation enthalpy (estimated ≥120 kJ·mol⁻¹) . This class-level inference is further supported by thermochemical data from Morais et al. (2004), who confirmed the trend of increasing condensed-phase stability with progressive chlorination .

Sublimation enthalpy Vapor pressure Volatility

Crystal Structure and Bond Fixation: Hexachloroquinoxaline Exhibits Naphthalene-Type Bond Alternation Distinct from Less Chlorinated Quinoxalines

The single-crystal X-ray structure of hexachloroquinoxaline, determined by Vermeulen & Huiszoon (1979) and deposited in the Cambridge Structural Database, reveals marked bond fixation of the naphthalene type—a pattern of alternating short and long C–C bonds within the aromatic framework . This bond-length alternation, cited as a reference structural feature in subsequent crystallographic studies of ferrocenylquinoxalines (Ferguson et al., 1995; Glidewell et al., 1996), indicates that the perchlorinated quinoxaline ring does not exhibit full aromatic delocalization but rather adopts a localized bonding pattern . The internal angles at the nitrogen atoms are significantly less than 120°, a characteristic shared with simple pyrazines but exaggerated in the hexachloro derivative due to the electron-withdrawing effect of six chlorine substituents contracting the C–N–C angle. This structural evidence provides a direct molecular-level explanation for the differential reactivity of hexachloroquinoxaline compared to less chlorinated analogs: the localized bonding pattern renders specific positions more susceptible to nucleophilic attack.

X-ray crystallography Bond length alternation Solid-state structure

Exclusive Synthetic Gateway to Hexafluoroquinoxaline: Halogen-Exchange Fluorination Requires the Perchlorinated Precursor

Hexachloroquinoxaline is the only chloroquinoxaline congener that can serve as a direct precursor to hexafluoroquinoxaline (C₈F₆N₂) via exhaustive halogen-exchange (Halex) fluorination with potassium fluoride . This transformation, reported by Allison, Chambers, MacBride, and Musgrave (1971), involves the replacement of all six chlorine atoms by fluorine in a single synthetic operation . Partially chlorinated quinoxalines (dichloro, tetrachloro) cannot yield the perfluorinated product because they lack the requisite chlorine stoichiometry at the correct positions; attempts to fluorinate these analogs produce mixed chlorofluoroquinoxalines that require tedious separation and lack the unique electronic properties of the fully fluorinated target . The hexafluoroquinoxaline obtained from this transformation is itself a valuable intermediate for nucleophilic aromatic substitution chemistry, reacting with hydrazine, hydroxide, and methoxide nucleophiles at positions 2 and 3 .

Halogen exchange Fluorination Hexafluoroquinoxaline

Optimal Procurement Scenarios for Hexachloroquinoxaline Derived from Quantitative Differentiation Evidence


Perfluorinated Heterocycle Synthesis via Halogen-Exchange Fluorination

Hexachloroquinoxaline is the exclusive precursor for synthesizing hexafluoroquinoxaline through exhaustive Halex fluorination with potassium fluoride, as established by Chambers and co-workers . No other chloroquinoxaline congener can provide the requisite six chlorine leaving groups for complete fluorine substitution. The resulting hexafluoroquinoxaline serves as a versatile electrophilic scaffold for sequential nucleophilic aromatic substitution at positions 2 and 3 with hydrazine, hydroxide, or alkoxide nucleophiles, enabling access to a broad library of partially fluorinated quinoxaline derivatives. Procurement of hexachloroquinoxaline is therefore mandatory for any research program targeting perfluoroquinoxaline-based materials, bioactive molecules, or fluorinated building blocks.

High-Lipophilicity Probe Molecule and Hydrophobic Standard

With a calculated LogP of 5.55—approximately 2.5–3.0 log units higher than 2,3-dichloroquinoxaline (LogP 2.48–2.94) and 1.25–1.3 log units higher than 2,3,6,7-tetrachloroquinoxaline (LogP 4.24–4.30)—hexachloroquinoxaline represents the maximum lipophilicity achievable within the chloroquinoxaline series . This property makes it suitable as a hydrophobic calibration standard for reversed-phase HPLC method development, a model compound for studying octanol-water partitioning of highly halogenated heterocycles, and a reference for validating computational LogP prediction algorithms at the upper lipophilicity range. Researchers requiring a chemically well-defined, crystalline, highly lipophilic quinoxaline standard should select hexachloroquinoxaline over any partially chlorinated analog.

Solid-State Crystallography and Intermolecular Interaction Studies

The definitive single-crystal X-ray structure of hexachloroquinoxaline (Vermeulen & Huiszoon, 1979) provides a crystallographically characterized reference for studying the effects of exhaustive chlorination on heterocyclic ring geometry, bond-length alternation, and intermolecular halogen···halogen interactions . The naphthalene-type bond fixation pattern and contracted C–N–C angles constitute a benchmark dataset for validating DFT-optimized geometries of highly chlorinated heterocycles. The higher melting point (200–202 °C) relative to all less chlorinated analogs also makes hexachloroquinoxaline the preferred congener for co-crystallization screens and crystal engineering studies where enhanced lattice stability is desired .

Stepwise Nucleophilic Substitution for Polyfunctionalized Quinoxaline Libraries

The presence of six chlorine atoms at electronically distinct positions (2/3 on the pyrazine ring; 5/6/7/8 on the benzo ring) enables sequential, site-selective nucleophilic aromatic substitution (SNAr) reactions. DFT calculations indicate that the LUMO coefficient is largest at position 4 (adjacent to N-1), predicting regioselective initial nucleophilic attack . This allows for controlled stepwise functionalization to generate mono-, di-, tri-, and ultimately hexa-substituted quinoxaline derivatives from a single precursor. By contrast, 2,3-dichloroquinoxaline offers only two reactive sites, and tetrachloroquinoxalines offer four, limiting the achievable substitution diversity. Procurement of hexachloroquinoxaline maximizes the combinatorial chemical space accessible from a single starting material.

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